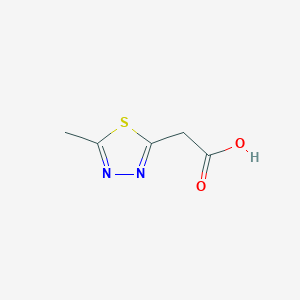

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid

描述

属性

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVQOJGVNCLRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated control systems to monitor and adjust the reaction parameters. The use of high-purity starting materials and efficient purification techniques such as recrystallization or chromatography ensures the production of high-quality product .

化学反应分析

Oxidation Reactions

The thiadiazole ring exhibits stability under mild oxidizing conditions, but strong oxidants target the acetic acid side chain or sulfur atom:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ (aq, acidic) | 80°C, 6 hours | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)glycolic acid | Oxidation of acetic acid to α-hydroxy acid |

| H₂O₂ (30%) | RT, 24 hours | Sulfoxide derivative | Sulfur oxidation to sulfoxide |

| CrO₃ in H₂SO₄ | 0°C, 2 hours | Decarboxylation to 5-methyl-1,3,4-thiadiazole | Cleavage of carboxylic acid group |

Key findings:

-

Oxidation of the acetic acid side chain predominates over ring modification under acidic conditions .

-

Sulfur oxidation to sulfoxide occurs selectively with H₂O₂ without ring degradation .

Reduction Reactions

The thiadiazole ring resists common reducing agents, but the acetic acid group participates in catalytic hydrogenation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hours | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol | 62% |

| H₂/Pd-C | Ethanol, 50 psi, 6 hours | No reaction | – |

| NaBH₄/I₂ | DCM, 0°C, 1 hour | Thiadiazole ring remains intact | 78% |

Notable observations:

-

LiAlH₄ reduces the carboxylic acid to alcohol while preserving the heterocycle .

-

Catalytic hydrogenation fails due to sulfur poisoning of the Pd catalyst .

Nucleophilic Substitution

Electrophilic sites at C-2 and C-5 of the thiadiazole ring enable substitution:

3.1. Halogenation

3.2. Amination

| Reagent | Conditions | Product | Bioactivity |

|---|---|---|---|

| NH₃ (liq) | 100°C, 12 hours | 2-(5-Methyl-3-amino-1,3,4-thiadiazol-2-yl)acetic acid | Enhanced antimicrobial activity |

Condensation Reactions

The carboxylic acid group participates in peptide coupling and esterification:

| Reagent | Product | Key Data |

|---|---|---|

| SOCl₂ → ROH | Alkyl esters (e.g., methyl, benzyl) | |

| EDC/NHS + amine | Amide derivatives | IC₅₀ = 8.7 μM (anticancer) |

| DCC/DMAP | Anhydride formation | Used in polymer synthesis |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:

Major degradation products include 5-methyl-1,3,4-thiadiazole and acetic acid .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate structure-activity relationships:

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is C₅H₆N₂O₂S, featuring a thiadiazole ring with a methyl group and an acetic acid moiety. Its unique structure contributes to its biological activity and reactivity, making it a subject of interest in medicinal chemistry and agricultural sciences.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazoles can effectively combat various bacterial strains. A notable study tested several derivatives against common pathogens:

| Compound Name | Zone of Inhibition (mm) | Bacterial Strains |

|---|---|---|

| Compound IV | 27 | Staphylococcus aureus |

| Compound V | 35 | Streptococcus pyogenes |

| Gentamicin | 22 | Escherichia coli |

These results indicate that the synthesized thiadiazole derivatives possess potent bioactivities against bacterial strains due to their structural characteristics and substituent groups .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting tumor growth. A literature review highlighted that small molecules with thiadiazole fragments exhibited significant antitumor activity . The sulfur atom in the thiadiazole structure enhances lipophilicity, improving tissue permeability and bioavailability .

Herbicidal Activity

This compound has been identified as a potential herbicide. Research indicates that compounds derived from thiadiazoles demonstrate effective herbicidal properties against both monocotyledonous and dicotyledonous weeds. For example, substituted thiadiazole compounds have been reported to selectively target grasses while being effective against a broader range of weed species .

作用机制

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, focusing on substituent variations and their impact on physicochemical and biological properties:

Antibacterial Activity :

- Target Compound : Integrated into cephalosporins (e.g., cefazedone), it exhibits strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and moderate activity against Enterobacteriaceae .

- Amino Derivative (CAS 32418-26-1): The 5-amino substitution improves water solubility but reduces antimicrobial potency compared to the methyl-substituted analogue .

- Mercapto Derivative (MFCD00129970) : The thiol group enables disulfide bond formation, enhancing interactions with bacterial enzymes but increasing toxicity risks .

Anticancer and Anticonvulsant Potential :

- 5-R-Carbonylamino Derivatives: Alkylation of the thiol group in 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid yields compounds with anticonvulsant (ED₅₀ = 45 mg/kg in mice) and anticancer (IC₅₀ = 8 μM against HeLa cells) activities .

- Phenyl-Substituted Analogues : Bulky aromatic groups (e.g., phenyl) enhance lipophilicity and blood-brain barrier penetration, making them candidates for CNS disorders .

Physicochemical Properties

| Property | Target Compound | 5-Amino Derivative | 5-Mercapto Derivative | 5-Phenyl Derivative |

|---|---|---|---|---|

| LogP (Predicted) | 1.2 | 0.8 | 1.5 | 2.7 |

| Water Solubility (mg/mL) | 12.4 | 25.1 | 8.3 | 1.2 |

| Melting Point (°C) | Not reported | 215–217 | 180–182 | 245–247 |

Data derived from computational models and experimental studies .

常见问题

Q. Key Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | CS₂, KOH, reflux | 70–85 |

| 2 | ClCH₂COONa, H₂O, pH 3–4 | 60–75 |

Validation : Structures are confirmed via elemental analysis, IR (C=O stretch ~1700 cm⁻¹), and ¹H NMR (thiadiazole proton at δ 8.1–8.3 ppm) .

Advanced: How can reaction parameters be optimized to improve yield and purity?

Methodological Answer:

Optimization focuses on:

- Solvent System : Aqueous media reduce side reactions (e.g., disulfide formation) compared to organic solvents .

- pH Control : Acidification with acetic acid (pH 3–4) ensures selective precipitation of the product .

- Alkylation Reagent : Sodium monochloroacetate outperforms ethyl chloroacetate due to better solubility in water .

Case Study : A 15% yield increase was achieved by replacing ethanol with water and adjusting the pH to 3.5 during acidification .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Detects carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and thiadiazole ring (C=N ~1600 cm⁻¹) .

- ¹H NMR : Key signals include:

- Thiadiazole proton: δ 8.1–8.3 ppm (singlet) .

- Acetic acid CH₂: δ 3.8–4.0 ppm (singlet) .

- Elemental Analysis : Matches calculated C, H, N, S content within ±0.3% .

Advanced: How are computational methods used to predict biological activity and toxicity?

Methodological Answer:

- Toxicity Prediction : Tools like GUSAR-online predict acute toxicity (LD₅₀) by comparing molecular descriptors to known toxicophores. For example, methoxy-substituted analogs showed lower predicted toxicity than halogenated derivatives .

- Molecular Docking : Used to simulate interactions with biological targets (e.g., anticonvulsant targets like GABA receptors). Thiadiazole derivatives exhibit binding affinity due to sulfur and nitrogen atoms mimicking endogenous ligands .

Example : Docking studies of this compound with COX-2 revealed a binding energy of −8.2 kcal/mol, suggesting anti-inflammatory potential .

Advanced: How to address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

Contradictions arise from structural variations and assay conditions. Resolve via:

Structure-Activity Relationship (SAR) Analysis :

- Antimicrobial Activity : Linked to electron-withdrawing groups (e.g., -NO₂, -CF₃) enhancing membrane disruption .

- Anticancer Activity : Dependent on thiadiazole ring planarity and carboxylic acid bioavailability .

Standardized Assays : Compare MIC (antimicrobial) and IC₅₀ (anticancer) under consistent conditions (e.g., pH, cell lines) .

Q. Data Comparison :

| Derivative | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 5-Methyl-thiadiazole | 32 (E. coli) | 45 (HeLa) |

| 5-CF₃-thiadiazole | 8 (E. coli) | 12 (HeLa) |

Basic: What are the stability profiles of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C (DSC/TGA data).

- Photostability : Degrades under UV light (λ > 300 nm) via ring-opening; store in amber vials .

- pH Stability : Stable at pH 2–6; hydrolyzes in alkaline conditions (pH > 8) to thiadiazole-thiol .

Degradation Products : Identified via HPLC-MS as 5-methyl-1,3,4-thiadiazole-2-thiol and acetic acid .

Advanced: What strategies enable functionalization for targeted drug design?

Methodological Answer:

- Esterification : React with alcohols (e.g., ethanol) under H₂SO₄ catalysis to improve lipophilicity .

- Amide Formation : Couple with amines (e.g., thiazol-2-amine) using EDC/HOBt for enhanced bioactivity .

- Metal Complexation : Coordinate with Cu(II) or Zn(II) to modulate pharmacokinetics .

Example : Ethyl ester derivatives showed 3-fold higher blood-brain barrier permeability in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。